Home > Products > Screening Compounds P8410 > 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide - 329080-41-3

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Catalog Number: EVT-3063757
CAS Number: 329080-41-3
Molecular Formula: C21H26FN3O
Molecular Weight: 355.457
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229) []

  • Compound Description: AZD3229 is a potent pan-KIT mutant kinase inhibitor. It exhibits strong inhibitory activity against a diverse panel of mutant KIT-driven Ba/F3 cell lines, demonstrating single-digit nM growth inhibition []. This compound showcases good selectivity over KDR, mitigating the risk of hypertension often associated with second and third-line GIST therapies [].

2. 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), showing higher selectivity for ENT2 over ENT1 []. It functions as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine uptake without affecting Km [].

3. 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives []

  • Compound Description: These benzimidazole derivatives exhibit potent urease inhibition activity, exceeding the efficacy of standard inhibitors like thiourea and hydroxyurea []. Notably, some derivatives displayed IC50 values as low as 3.06 µM against urease, indicating their potential as therapeutic agents for ureolytic bacterial infections [].

4. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide []

  • Compound Description: This compound features an intramolecular C—H⋯O hydrogen bond influencing its conformation []. The 2-chlorobenzyl group exhibits rotational disorder [].

5. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) []

  • Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) with a 229-fold selectivity over ACAT-2 []. Its improved aqueous solubility and oral absorption, attributed to the incorporation of a piperazine unit, make it a promising candidate for treating diseases associated with ACAT-1 overexpression [].

6. (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues []

  • Compound Description: This series of compounds highlights the use of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a metabolite of Losartan, as a key intermediate in their synthesis []. These analogues were characterized using techniques like 1H NMR, 13C NMR, Mass Spectroscopy, and elemental analyses [].

7. N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides []

  • Compound Description: This series explores modifications of arylpiperazine derivatives to enhance their affinity for serotonin 5-HT1A receptors []. These compounds show promise for treating central nervous system diseases like schizophrenia and depression [].

8. 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one []

  • Compound Description: This compound incorporates both a piperazine and a morpholine ring within its structure []. Its crystal structure reveals a puckered piperazine ring, a chair conformation for the morpholine ring, and specific dihedral angles between the aromatic rings [].

9. 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide []

  • Compound Description: This compound features a piperazine ring in a chair conformation, with the pyridine and benzene rings exhibiting a specific dihedral angle []. Intramolecular C—H⋯O and N—H⋯N interactions, along with intermolecular C—H⋯N hydrogen bonds, contribute to its crystal packing [].

10. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase) []

  • Compound Description: Imatinib, a prominent leukemia therapeutic agent, is typically characterized in its salt form []. This research presents the crystal structure of the freebase Imatinib, revealing an extended conformation stabilized by H-bonds between its amide, amine, and pyrimidine groups [].

11. 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

  • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor exhibiting excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM) []. Its favorable DMPK profile, low predicted human clearance, and low risk for drug-drug interactions make it a promising drug candidate [].

12. (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one []

  • Compound Description: This compound features a piperazine ring in a chair conformation with equatorial N—C bonds []. The E conformation of the C=C double bond and a specific dihedral angle between the fluorobenzene rings are key structural characteristics [].

13. N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) []

  • Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor demonstrating excellent antiproliferative activity against various cancer cell lines []. Its oral efficacy in a K562 xenograft model, coupled with complete tumor regressions and low toxicity at various doses, makes it a promising candidate for oncology indications [].

14. N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a) and its derivatives []

  • Compound Description: This series focuses on incorporating a 1,2,4-triazole scaffold with varying substituents for potential α‐glucosidase inhibitory activity []. Compound 5a, achieving a yield of up to 91%, exemplifies the synthetic efficiency of this approach []. Compound 5g, bearing a 3-hydroxy substitution on the N-phenylacetamide moiety, demonstrated higher α‐glucosidase inhibitory potential (IC50 = 158.4 ± 3.4 μM) compared to acarbose (IC50 = 351.3 ± 1.8 μM) [].

15. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

  • Compound Description: HTL22562, a potent and selective CGRP receptor antagonist, was discovered through structure-based drug design []. Its high potency, selectivity, metabolic stability, solubility, and favorable pharmacokinetic properties make it a promising clinical candidate for migraine treatment [].

16. N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE (8) and N-(5-NITRO-2-(5-PHENYL-1,3,4- OXADIAZOL-2-YL)NAPHTHA[2,1-BFURAN-1-YL]ACETAMIDE (5) []

  • Compound Description: These compounds are novel naphtho-furan derivatives synthesized and characterized for their potential antimicrobial activity [].

17. 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide and N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide []

  • Compound Description: These compounds are coumarin derivatives whose crystal structures and intermolecular interactions have been extensively studied []. The research utilizes Hirshfeld surface analysis and two-dimensional fingerprint plots to understand their crystal packing [].

18. 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide []

  • Compound Description: These compounds are (diaminopyrimidin-2-yl)thioacetamide derivatives []. Their crystal structures reveal specific dihedral angles between the pyrimidine ring and the aromatic ring systems []. The molecules form inversion dimers stabilized by N—H⋯N hydrogen bonds [].

19. 3-iodo-N~2-(2-methyl-1-(methylsulfonyl)propan-2-yl)-N~1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)phthalamide []

  • Compound Description: This compound features a phthalimide core with various substituents, including a methylsulfonyl group and a perfluoropropane group [].

20. N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide []

  • Compound Description: Synthesized from duloxetine, this compound incorporates a piperazine ring linked to an acetamide group, along with naphthalene and thiophene moieties [].

21. 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091) and its derivatives []

  • Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor showing efficacy in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors []. This research explores modifications to improve its DAT affinity and metabolic stability [].

22. 2-(4-(2-CHLOROBENZYL/BENZOYL) SUBSTITUTED PIPERAZIN-1-YL)-N-PHENYLACETAMIDE []

  • Compound Description: This series of benzyl and benzoyl substituted acetamides was designed as potential antipsychotic agents []. Computational studies and behavioral tests in mice were conducted to evaluate their properties and potential for treating psychosis [].

23. 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] Acetamide Analogs []

  • Compound Description: This series of imidazole derivatives was investigated for their anticancer activity against breast cancer cell lines (MCF-7) using QSAR analysis []. 2D and 3D QSAR models were developed to understand the structural requirements for optimal activity, guiding the design of novel anticancer agents [].

24. (4Z)-2-Phenyl-1-{(E)-[4-(propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one []

  • Compound Description: This compound features an imidazole ring linked to a thiophene ring and a phenyl ring via methylidene bridges []. An intramolecular C—H⋯N hydrogen bond stabilizes its conformation [].

25. N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides []

  • Compound Description: This series of nitrones incorporates a 1,2,3-triazole ring and was designed for their antioxidant and anti-inflammatory properties []. These compounds demonstrated varying levels of inhibition against soybean lipoxygenase (LOX) and free radicals [].

26. N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides []

  • Compound Description: This study investigated N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides for their neuroprotective activity []. Affinity chromatography identified potential cellular targets, such as NAD(P)H:quinone oxidoreductase (NQO1), that interact with these compounds and contribute to their neuroprotective effects [].

27. [3H]4‐(Dimethylamino)‐N‐[4‐(4‐(2-methoxyphenyl)piperazin‐ 1‐yl)butyl]benzamide ([3H]WC‐10) [, ]

  • Compound Description: [3H]WC‐10 is a radiolabeled N-phenyl piperazine analog with high affinity and selectivity for dopamine D3 receptors over D2 receptors [, ]. Its use in quantitative autoradiography studies enabled the analysis of D2 and D3 receptor density ratios in various brain regions [], offering valuable insights into the distribution and potential roles of these receptors in the brain.

28. N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones []

  • Compound Description: This series explores the impact of structural modifications on the 5-HT1A and 5-HT2A activity of ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl derivatives with terminal pyrid-2(1H)-one fragments []. Results indicate that unsubstituted and monosubstituted derivatives with a tetramethylene spacer exhibit high 5-HT1A receptor affinity and act as antagonists [].

29. N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate []

  • Compound Description: This dopamine D3 ligand features a piperazine ring in a chair conformation and a trifluoromethoxy group on the phenyl ring []. The crystal structure reveals a specific dihedral angle between the piperazine and benzene rings, with intermolecular N—H⋯O and O—H⋯O hydrogen bonds contributing to its packing [].

30. N-Naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamides []

  • Compound Description: This study focuses on the design and synthesis of N-Naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamides as potential atypical antipsychotic agents []. The design strategy leverages structural information available for dopamine D3 and serotonin receptors [].

31. N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides []

  • Compound Description: This study investigates the structure-activity relationship of N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides, focusing on their affinity for dopamine D2 and 5‐hydroxytryptamine 5-HT1A receptors []. The research revealed that the biological activity is highly dependent on the topology and heteroaryl group within the molecules [].

32. N‐(4‐(4‐(2‐Halogenophenyl)piperazin‐1‐yl)butyl) Substituted Cinnamoyl Amide Derivatives []

  • Compound Description: This series of cinnamoyl amide derivatives, incorporating a halogenophenylpiperazine moiety, was synthesized and evaluated for binding affinities at dopamine hD2 and hD3 receptors []. The compounds exhibited high to remarkable receptor affinities, with some demonstrating distinct selectivity for D3 receptors [].

33. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate []

  • Compound Description: This compound features a piperazine ring connected to a pyridine ring and a methoxyphenyl group []. The crystal structure highlights specific dihedral angles between the rings and the presence of intra- and intermolecular hydrogen bonds [].

34. 3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide []

  • Compound Description: This compound is a phthalimide derivative synthesized through a multi-step process involving amidation, oxidation, and iodination []. The research focuses on optimizing the synthetic route for industrial application [].

35. N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide (BFC) []

  • Compound Description: BFC is a corrosion inhibitor that acts on brass in acidic environments []. Its inhibitory mechanism involves adsorption onto the brass surface, forming a protective layer [].

36. 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and its derivatives []

  • Compound Description: SN79 and its derivatives are sigma-2 receptor ligands with potential implications in cancer and neurodegenerative disease []. The research explores the structure-activity relationship of these compounds, demonstrating their divergent effects on cell death and metabolic stimulation [].

37. 1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium 2,5-dihydroxybenzoate propan-2-ol monosolvate []

  • Compound Description: This compound is an olanzapinium salt whose crystal structure reveals a boat conformation for the central seven-membered heterocycle and a chair conformation for the piperazine ring [].

38. 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones []

  • Compound Description: These compounds are thiazolidinone derivatives synthesized from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid []. They were evaluated for their in vitro antibacterial and antifungal activities, with some exhibiting promising results compared to standard drugs [].

39. 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide []

  • Compound Description: This compound is a benzothiazepine derivative synthesized through a multi-step reaction involving salicylaldehyde, acetophenone, and o-aminothiophenol [].

40. 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives []

  • Compound Description: This series of benzofuran derivatives was synthesized and evaluated for their in vitro antibacterial activity []. The compounds exhibited weak to moderate activity, with the N-alkyl piperazine benzofuran derivatives showing better activity than their corresponding chalcone derivatives [].
Overview

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a chemical entity that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic and antidepressant effects. The presence of a fluorophenyl group and an isopropylphenyl moiety suggests possible interactions with various biological targets, making this compound a subject of investigation in medicinal chemistry.

Source

Information regarding this compound can be found in various scientific literature and patent databases. Notably, it appears in patent documents that outline its synthesis and potential uses in pharmacology, particularly related to central nervous system disorders.

Classification

The compound is classified as an N-acetamide derivative due to the presence of the acetamide functional group. It is also categorized under piperazine derivatives, which are often explored for their psychoactive properties.

Synthesis Analysis

Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can involve several steps, typically starting from commercially available piperazine derivatives.

  1. Formation of the Piperazine Ring: The initial step may involve reacting 2-fluoroaniline with piperazine to form the corresponding piperazine derivative.
  2. Acetylation: Following the formation of the piperazine ring, an acetylation reaction can occur where the amine group on the piperazine is acetylated using acetic anhydride or acetyl chloride.
  3. Substitution Reaction: Finally, a substitution reaction can introduce the isopropylphenyl group onto the nitrogen atom of the acetamide, resulting in the final product.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Molecular Structure Analysis

Data

  • Molecular Formula: C19H24FN3O
  • Molecular Weight: Approximately 329.42 g/mol
  • IUPAC Name: 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for amides and piperazines:

  1. Hydrolysis: Under acidic or basic conditions, the acetamide bond can undergo hydrolysis to yield corresponding carboxylic acids and amines.
  2. Reduction: The carbonyl group in the acetamide can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The fluorine atom could be replaced by nucleophiles in nucleophilic substitution reactions, potentially altering its biological activity.

Technical Details

These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide likely involves modulation of neurotransmitter systems, particularly those associated with serotonin and dopamine pathways.

  1. Receptor Binding: The piperazine moiety may facilitate binding to serotonin receptors (such as 5-HT receptors), while the fluorophenyl group could enhance affinity through π-π interactions.
  2. Signal Transduction: Upon binding, conformational changes in receptor proteins lead to downstream signaling cascades that affect neurotransmitter release and neuronal excitability.

Data

Studies involving similar compounds have shown alterations in behavior and mood regulation in animal models, suggesting potential antidepressant or anxiolytic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within a range typical for similar compounds.
Applications

Scientific Uses

The primary applications of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide include:

  1. Pharmaceutical Research: Investigated for its potential as an antidepressant or anxiolytic agent due to its interaction with serotonin receptors.
  2. Neuroscience Studies: Used in studies aimed at understanding the modulation of neurotransmitter systems and their effects on behavior.
  3. Drug Development: Serves as a lead compound for developing novel therapeutic agents targeting mood disorders or anxiety-related conditions.

Properties

CAS Number

329080-41-3

Product Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

Molecular Formula

C21H26FN3O

Molecular Weight

355.457

InChI

InChI=1S/C21H26FN3O/c1-16(2)17-7-9-18(10-8-17)23-21(26)15-24-11-13-25(14-12-24)20-6-4-3-5-19(20)22/h3-10,16H,11-15H2,1-2H3,(H,23,26)

InChI Key

MGPZRVNMVKBATP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.